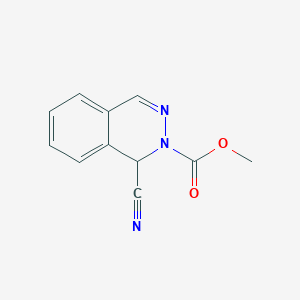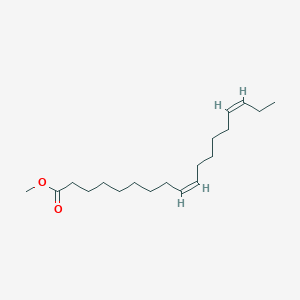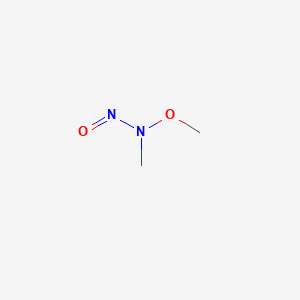
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, also known as DAF-2, is a fluorescent probe used in scientific research to detect nitric oxide (NO) production in cells and tissues. It is a highly sensitive and specific indicator of NO, which plays a crucial role in many physiological and pathological processes.
作用機序
The mechanism of action of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the reaction of NO with the fluorophore to form a highly fluorescent triazole derivative. The reaction is highly specific and sensitive, allowing for the detection of NO at low concentrations. The fluorescence intensity of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is proportional to the amount of NO produced, making it a reliable indicator of NO production in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene are related to its ability to detect NO production. By detecting NO, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene can provide insights into the role of NO in various physiological and pathological processes. For example, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene has been used to study the role of NO in cancer cell proliferation, neuronal signaling, and cardiovascular function. It has also been used to monitor the effects of drugs and other interventions on NO production in cells and tissues.
実験室実験の利点と制限
The advantages of using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in lab experiments include its high sensitivity and specificity for NO detection, its compatibility with various cell and tissue types, and its ease of use. However, there are also limitations to using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, such as its susceptibility to photobleaching, its potential for false positives due to the presence of other reactive nitrogen species, and its limited ability to detect NO in vivo.
将来の方向性
There are several future directions for the use of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in scientific research. One direction is to develop more sensitive and specific probes for NO detection. Another direction is to use 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in combination with other probes and imaging techniques to gain a more comprehensive understanding of NO signaling in cells and tissues. Additionally, future research could focus on the development of new drugs and interventions that target NO signaling pathways for the treatment of various diseases.
合成法
The synthesis of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the condensation of 4-dimethylaminobenzaldehyde with 2-nitrofluorene in the presence of acetic acid. The resulting product is a yellow powder that is soluble in organic solvents and exhibits strong fluorescence when excited at 488 nm.
科学的研究の応用
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is widely used in scientific research to detect NO production in cells and tissues. NO is a signaling molecule that regulates various physiological processes such as vasodilation, neurotransmission, and immune response. It is also involved in the pathogenesis of many diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the detection of NO production is crucial for understanding the role of NO in health and disease.
特性
CAS番号 |
18432-30-9 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(Z)-(2-nitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C22H18N2O2/c1-23(2)16-9-7-15(8-10-16)13-21-19-6-4-3-5-18(19)20-12-11-17(24(25)26)14-22(20)21/h3-14H,1-2H3/b21-13- |
InChIキー |
XMNXSUPJEJGSMD-BKUYFWCQSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)




![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)


